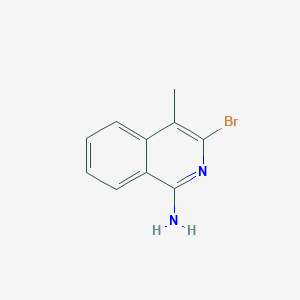

3-Bromo-4-methylisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

3-bromo-4-methylisoquinolin-1-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3,(H2,12,13) |

InChI Key |

DNUNRLSIVKLAEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Methylisoquinolin 1 Amine

Strategic Approaches for Isoquinoline (B145761) Ring Construction

The construction of the isoquinoline framework is the foundational step in the synthesis of 3-Bromo-4-methylisoquinolin-1-amine. Several classical and modern synthetic methods can be employed for this purpose.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, involve the cyclization of phenylethylamine derivatives. organic-chemistry.org These reactions are typically followed by an oxidation step to furnish the aromatic isoquinoline ring. Microwave-assisted variations of these reactions have been developed to improve efficiency and facilitate the creation of substituted isoquinoline libraries. organic-chemistry.org

More contemporary approaches utilize transition-metal catalysis. For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes provides a direct route to isoquinolones, which can then be converted to the corresponding isoquinolines. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoates offers a regioselective synthesis of 3,4-substituted hydroisoquinolones. mdpi.com Another innovative method involves the rhodium(III)-catalyzed reaction of oximes with diazo compounds, proceeding through a tandem C-H activation, cyclization, and condensation sequence to yield multisubstituted isoquinolines. organic-chemistry.org

The choice of cyclization strategy often depends on the desired substitution pattern. For the synthesis of a 4-methyl substituted isoquinoline, a precursor already bearing the methyl group at the appropriate position would be advantageous.

Achieving the desired substitution pattern on the isoquinoline core often requires regioselective functionalization. Directing groups and specific reaction conditions play a crucial role in controlling the position of incoming substituents. nih.gov For instance, the use of N-oxides can direct functionalization to the C2 position. nih.gov The inherent reactivity of the isoquinoline ring also influences the position of substitution. Electrophilic substitution typically occurs at the C-5 and C-8 positions, while nucleophilic substitution is favored at the C-1 position.

Introduction of Substituents at Specific Positions

Once the isoquinoline core is formed, or during its construction, the bromine, amine, and methyl groups must be introduced at their respective positions.

The introduction of a bromine atom at the C-3 position of an isoquinoline ring can be challenging due to the ring's electronic properties. Direct bromination often leads to a mixture of products. However, specific strategies can achieve the desired regioselectivity. One approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For example, the reaction of 8-isoquinolinecarboxylic acid methyl ester with NBS in acetic acid can yield the 4-bromo derivative, indicating the feasibility of bromination at positions other than the most activated ones. google.com In the context of other heterocyclic systems, such as isothiazoles, bromination at the 3-position can be achieved using reagents like sodium nitrite (B80452) in the presence of a strong acid. mdpi.com A similar strategy could potentially be adapted for isoquinolines.

The C-1 position of the isoquinoline ring is susceptible to nucleophilic attack. This reactivity can be exploited for the introduction of an amine group. The Chichibabin reaction, which uses sodium amide, is a classic method for the direct amination of heterocycles, although it can be harsh. Milder and more versatile methods have been developed. For instance, palladium-catalyzed amination reactions using a suitable amine source and a palladium catalyst with an appropriate ligand can be employed. A patent describes the reaction of a 4-bromo-isoquinoline derivative with t-butyl carbamate (B1207046) in the presence of palladium and cesium carbonate to form a protected 4-aminoisoquinoline. google.com This highlights a potential route for introducing an amino group, which could be adapted for the C-1 position.

Introducing a methyl group at the C-4 position can be accomplished either by starting with a precursor that already contains this substituent or by direct C-H alkylation of the isoquinoline ring. nih.govresearchgate.net De novo construction of the isoquinoline core from a starting material bearing a methyl group at the appropriate position is a common strategy. nih.gov Alternatively, direct C-4 alkylation methods are being developed. One such method involves the reaction of isoquinoline with a vinyl ketone in the presence of benzoic acid, which proceeds via a temporary dearomatization strategy. nih.govresearchgate.netacs.org This approach offers a direct way to introduce an alkyl group at the C-4 position.

Data Tables

Table 1: Key Reagents and Reactions for the Synthesis of Substituted Isoquinolines

| Reaction Type | Reagents and Conditions | Target Position | Reference |

| C-4 Alkylation | Vinyl ketone, benzoic acid | C-4 | nih.govresearchgate.netacs.org |

| Isoquinoline Synthesis | Rh(III)-catalyzed C-H activation/annulation | Core | nih.gov |

| Isoquinolone Synthesis | Pd-catalyzed C-H activation/annulation | Core | mdpi.com |

| Bromination | N-bromosuccinimide (NBS), acetic acid | C-4 | google.com |

| Amination | t-butyl carbamate, Pd catalyst, Cs2CO3 | C-4 | google.com |

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is a multi-step process that necessitates careful planning of sequential reactions to introduce the required functional groups onto the isoquinoline scaffold.

Sequential Functional Group Interconversions and Transformations

The construction of this compound likely begins with a readily available starting material, such as a substituted toluene (B28343) or pyridine (B92270) derivative. A plausible synthetic route can be inferred from methodologies used for structurally similar compounds.

One potential pathway could commence with the bromination of a suitable precursor. For instance, the synthesis of 3-bromo-4-aminotoluene involves the bromination of p-toluidine, followed by hydrolysis. orgsyn.org A similar strategy could be adapted, starting with a methyl-substituted isoquinoline precursor.

Another approach involves the construction of the isoquinoline ring system from simpler acyclic or aromatic precursors. The synthesis of quinoline (B57606) derivatives often involves the cyclization of intermediates derived from anilines. For example, 6-bromo-4-iodoquinoline (B1287929) synthesis involves the reaction of 4-bromoaniline (B143363) with other reagents to form the quinoline ring. atlantis-press.com A similar strategy could be envisioned for this compound, starting from an appropriately substituted aniline (B41778) derivative.

A general multi-step synthesis often involves a sequence of reactions such as nitration, reduction of the nitro group to an amine, and subsequent bromination. libretexts.org For instance, the synthesis of m-bromoaniline from benzene (B151609) follows these fundamental steps. libretexts.org A patent for the preparation of 3-bromo-4-methylpyridine (B15001) describes a two-step process starting from 4-methyl-3-nitropyridine, which is first reduced to 4-methyl-3-aminopyridine and then converted to the final product via a Sandmeyer-type reaction involving bromination and diazotization. google.com

A hypothetical multi-step synthesis for this compound could therefore involve:

Nitration of a 4-methylisoquinoline (B18517) precursor.

Reduction of the nitro group to an amino group.

Bromination of the resulting amine.

The following table outlines a possible sequence of transformations, drawing analogies from known syntheses of related compounds.

| Step | Transformation | Reagents and Conditions (Analogous) | Reference |

| 1 | Nitration | HNO₃/H₂SO₄ | libretexts.org |

| 2 | Reduction | Fe/NH₄Cl, EtOH/H₂O, 80 °C | rsc.org |

| 3 | Bromination | Br₂ in Acetic Acid | chegg.com |

Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be instrumental in the synthesis of substituted heterocycles. While a direct palladium-catalyzed synthesis for this compound is not explicitly detailed in the provided results, analogous reactions suggest its feasibility.

For instance, palladium(0) catalysts have been successfully employed in the Suzuki cross-coupling reactions to synthesize various bromo-substituted N-aryl derivatives. nih.govnih.gov These reactions typically involve the coupling of a bromo-substituted aromatic compound with a boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov

A potential application in the synthesis of this compound could involve a late-stage bromination of a suitable isoquinoline precursor using a palladium-catalyzed method, or the construction of the methyl-substituted isoquinoline ring through a cross-coupling reaction. A convenient palladium-catalyzed carbonylative synthesis of 4(3H)-quinazolinones from 2-bromoformanilides has been developed, showcasing the utility of palladium in constructing nitrogen-containing heterocycles. rsc.org

The table below summarizes typical conditions for palladium-catalyzed reactions that could be adapted for the synthesis of the target compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | 90 °C | nih.govnih.gov |

| Suzuki Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 90 °C | rsc.org |

| Amination | Pd(OAc)₂ | R-BINAP | Cs₂CO₃ | Dioxane | 85 °C | rsc.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.

For the synthesis of this compound, key optimization parameters for each step would include:

Nitration: Controlling the temperature and the ratio of nitric acid to sulfuric acid to achieve regioselective nitration.

Reduction: Selecting the appropriate reducing agent and solvent system to ensure complete conversion of the nitro group without affecting other functional groups. The use of Fe/NH₄Cl is a common and effective method. rsc.org

Bromination: Choosing the right brominating agent (e.g., Br₂, NBS) and solvent to control the regioselectivity of the bromination.

The following table presents examples of reaction conditions and yields from analogous syntheses, which can serve as a starting point for optimization.

| Reaction | Reagents | Conditions | Yield | Reference |

| Bromination of p-acetotoluidide | Bromine, Acetic Acid | - | 79% | orgsyn.org |

| Hydrolysis of 3-bromo-4-acetaminotoluene | Ethyl Alcohol, HCl | Reflux, 3 hours | 60-67% | orgsyn.org |

| Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-bromo-2-methylaniline, 3-bromothiophene-2-carbaldehyde, Glacial Acetic Acid | Reflux, 8-10 hours | 94% | nih.gov |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Boronic Acids, Pd(PPh₃)₄, K₃PO₄ | 90 °C | 31-46% | nih.gov |

Isolation and Purification Techniques

The final stage of the synthesis involves the isolation and purification of the target compound, this compound, from the reaction mixture. Common techniques employed for this purpose include extraction, crystallization, and chromatography.

Following the reaction, the crude product is typically isolated by filtration if it precipitates from the reaction mixture, or by extraction using a suitable organic solvent. For instance, in the synthesis of 3-bromo-4-aminotoluene, the product is liberated by adding a base and then separated as an oil. orgsyn.org

Further purification is often necessary to remove unreacted starting materials, byproducts, and other impurities.

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. The synthesis of 3-bromo-4-acetaminotoluene utilizes crystallization from 50% alcohol. orgsyn.org

Column Chromatography: This technique is widely used for the separation and purification of organic compounds based on their differential adsorption on a stationary phase. It is particularly useful for separating complex mixtures. Column chromatography was employed for the purification of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method. The purification of 3-bromo-4-aminotoluene is achieved by distillation under reduced pressure. orgsyn.org

The choice of purification method depends on the physical state and properties of this compound and the nature of the impurities present. A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine highlights a process that avoids column chromatography, which is advantageous for large-scale production. chemrxiv.org

Chemical Reactivity and Derivatization Strategies for 3 Bromo 4 Methylisoquinolin 1 Amine

Reactions Involving the Bromine Moiety at C-3

The bromine atom at the C-3 position of the isoquinoline (B145761) core is a versatile handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, making it amenable to a range of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While typically less reactive than their alkyl halide counterparts, aryl halides like 3-Bromo-4-methylisoquinolin-1-amine can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under forcing conditions. The electron-donating nature of the amino group at C-1 and the methyl group at C-4 may decrease the electrophilicity of the C-3 position, potentially requiring activation for efficient substitution.

Common nucleophiles that could be employed in such reactions include alkoxides, thiolates, and secondary amines. For instance, reaction with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) at elevated temperatures would be expected to yield the corresponding 3-methoxy derivative. Similarly, treatment with sodium thiophenoxide could introduce a phenylthio group at the C-3 position. The success and rate of these reactions are highly dependent on the reaction conditions, including temperature, solvent, and the nature of the nucleophile.

| Nucleophile | Expected Product |

| Sodium Methoxide (NaOMe) | 3-Methoxy-4-methylisoquinolin-1-amine |

| Sodium Ethanethiolate (NaSEt) | 3-(Ethylthio)-4-methylisoquinolin-1-amine |

| Piperidine | 3-(Piperidin-1-yl)-4-methylisoquinolin-1-amine |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-3 serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the bromo-isoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a popular choice for the synthesis of biaryl and heteroaryl compounds. For example, coupling this compound with phenylboronic acid would yield 3-Phenyl-4-methylisoquinolin-1-amine. The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

| Boronic Acid/Ester | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Phenyl-4-methylisoquinolin-1-amine |

| 2-Thiopheneboronic acid | PdCl2(dppf) | K2CO3 | 3-(Thiophen-2-yl)-4-methylisoquinolin-1-amine |

| Pyridine-3-boronic acid pinacol ester | Pd(OAc)2 / SPhos | K3PO4 | 3-(Pyridin-3-yl)-4-methylisoquinolin-1-amine |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org This reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org This strategy allows for the synthesis of various 3-amino-substituted isoquinoline derivatives. For instance, reacting the starting material with morpholine would produce 3-(Morpholin-4-yl)-4-methylisoquinolin-1-amine. The selection of the appropriate ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

| Amine | Palladium Catalyst/Ligand | Base | Product |

| Morpholine | Pd2(dba)3 / XPhos | NaOtBu | 3-(Morpholin-4-yl)-4-methylisoquinolin-1-amine |

| Aniline (B41778) | Pd(OAc)2 / BINAP | Cs2CO3 | N3-Phenyl-4-methylisoquinoline-1,3-diamine |

| Benzylamine | PdCl2(dppf) | K3PO4 | N3-Benzyl-4-methylisoquinoline-1,3-diamine |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would likely result in the formation of the corresponding 3-lithioisoquinoline derivative. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-3 position.

Care must be taken during this reaction, as the acidic proton of the C-1 amino group could also react with the organolithium reagent. This can often be overcome by using an excess of the organolithium reagent or by protecting the amino group prior to the exchange reaction.

| Organolithium Reagent | Electrophile | Product |

| n-Butyllithium | Dimethylformamide (DMF) | 1-Amino-4-methylisoquinoline-3-carbaldehyde |

| tert-Butyllithium | Carbon dioxide (CO2) | 1-Amino-4-methylisoquinoline-3-carboxylic acid |

| n-Butyllithium | Trimethylsilyl chloride (TMSCl) | 4-Methyl-3-(trimethylsilyl)isoquinolin-1-amine |

Transformations of the Amine Functionality at C-1

The primary amino group at the C-1 position is a nucleophilic center that can readily undergo a variety of chemical transformations, providing another avenue for the derivatization of this compound.

Acylation and Sulfonylation Reactions

The primary amine at C-1 can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) would yield N-(3-Bromo-4-methylisoquinolin-1-yl)acetamide. Similarly, benzoyl chloride would afford the corresponding benzamide derivative.

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine | N-(3-Bromo-4-methylisoquinolin-1-yl)acetamide |

| Benzoyl chloride | Pyridine | N-(3-Bromo-4-methylisoquinolin-1-yl)benzamide |

| Acetic anhydride | Pyridine | N-(3-Bromo-4-methylisoquinolin-1-yl)acetamide |

Sulfonylation of the C-1 amino group can be achieved by reacting it with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of a sulfonamide linkage. For instance, treatment with benzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of pyridine would yield the corresponding sulfonamide derivatives.

| Sulfonylating Agent | Base | Product |

| Benzenesulfonyl chloride | Pyridine | N-(3-Bromo-4-methylisoquinolin-1-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | Triethylamine | N-(3-Bromo-4-methylisoquinolin-1-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Pyridine | N-(3-Bromo-4-methylisoquinolin-1-yl)methanesulfonamide |

Alkylation and Reductive Amination

Direct alkylation of the primary amine at C-1 with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products. However, under carefully controlled conditions, mono-alkylation can be achieved.

A more controlled method for introducing alkyl groups onto the C-1 amine is through reductive amination . wikipedia.orgnih.gov This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). nih.gov For example, reaction with benzaldehyde followed by reduction would yield the N-benzyl derivative. This method is highly efficient and avoids the issue of over-alkylation.

| Carbonyl Compound | Reducing Agent | Product |

| Benzaldehyde | NaBH3CN | N-Benzyl-3-bromo-4-methylisoquinolin-1-amine |

| Acetone | NaBH(OAc)3 | N-Isopropyl-3-bromo-4-methylisoquinolin-1-amine |

| Cyclohexanone | NaBH3CN | N-(Cyclohexyl)-3-bromo-4-methylisoquinolin-1-amine |

Formation of Condensed Heterocyclic Systems

The 1-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. The endocyclic nitrogen and the exocyclic primary amine together form a reactive 1,2-diamine equivalent, which can undergo cyclocondensation reactions with various electrophilic reagents to yield polycyclic aromatic compounds. These reactions are pivotal in medicinal chemistry for creating complex scaffolds.

One prominent strategy involves the reaction with reagents containing two electrophilic centers or a single center that can react twice. For instance, reaction with α-haloketones or related compounds can lead to the formation of imidazo[2,1-a]isoquinoline derivatives. Similarly, cyclization with reagents like cyanogen bromide or carbon disulfide can furnish fused triazole or thiadiazole systems, respectively.

A notable example in related systems is the copper-catalyzed cascade reaction of 1-aminoisoquinoline (B73089) with terminal alkynes and azides, which leads to the formation of rsc.orgresearchgate.netresearchgate.nettriazolo[5,1-a]isoquinoline derivatives in good to excellent yields under mild conditions rsc.org. This demonstrates the potential for the 1-amino group to act as a nucleophile in complex, multicomponent reactions to build fused ring systems. Another approach involves the reaction of 2-amino-N-aryl-pyridinium salts with alkynes to form imidazo[1,2-a]pyridines, which serves as a model for the potential reactivity of the 1-aminoisoquinoline core beilstein-journals.orgbeilstein-journals.org.

The table below summarizes potential cyclization reactions for the formation of condensed heterocyclic systems from the 1-aminoisoquinoline core.

| Reagent Type | Resulting Heterocyclic System | Reaction Principle |

| α-Haloketones (RCOCH₂X) | Imidazo[2,1-a]isoquinoline | Nucleophilic attack of the amino group followed by intramolecular cyclization. |

| β-Ketoesters (RCOCH₂COOR') | Pyrido[1,2-b]isoquinolinone | Condensation and cyclization to form a new six-membered ring. |

| Isothiocyanates (R-NCS) | Triazolo[5,1-a]isoquinoline precursor | Formation of a thiourea intermediate which can be further cyclized. |

| Cyanogen Halides (XCN) | Fused amino-triazole ring | Cyclization involving both the ring nitrogen and the exocyclic amine. |

Reactivity of the Methyl Group at C-4

The methyl group at the C-4 position is situated at a benzylic position relative to the aromatic isoquinoline core. This positioning makes the C-H bonds of the methyl group weaker and more susceptible to radical and oxidative reactions compared to a standard alkyl C-H bond. This enhanced reactivity allows for selective functionalization at this site.

Benzylic Halogenation: The methyl group can be selectively halogenated, most commonly brominated, using radical initiators. N-Bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like benzoyl peroxide is the standard reagent for this transformation chemistrysteps.comchadsprep.comyoutube.comyoutube.comyoutube.com. The reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical, which is resonance-stabilized by the isoquinoline ring system, directs the substitution to the methyl group. This reaction would convert the 4-methyl group into a 4-(bromomethyl) group, a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid group. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating are typically employed for this purpose researchgate.net. This reaction transforms the 4-methylisoquinoline (B18517) derivative into the corresponding isoquinoline-4-carboxylic acid. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation. A prerequisite for this reaction is the presence of at least one benzylic hydrogen atom researchgate.net.

The table below outlines the conditions and expected products for the functionalization of the C-4 methyl group.

| Transformation | Reagents and Conditions | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or initiator (e.g., AIBN), CCl₄ | 3-Bromo-4-(bromomethyl)isoquinolin-1-amine |

| Benzylic Oxidation | Potassium permanganate (KMnO₄), H₂O, heat | 1-Amino-3-bromo-isoquinoline-4-carboxylic acid |

Potential for Further Derivatization of the Isoquinoline Nucleus

The bromine atom at the C-3 position is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 3-bromo position with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position, significantly expanding the molecular diversity.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 3-bromo position with a primary or secondary amine, catalyzed by a palladium complex acs.orgwikipedia.orglibretexts.orgacs.orgnih.gov. This is a powerful method for synthesizing 3-aminoisoquinoline derivatives, which are important pharmacophores. The reaction is known to be effective on various bromoisoquinoline substrates acs.orgacs.org.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 3-bromo position and a terminal alkyne researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net. This palladium- and copper-cocatalyzed reaction is highly efficient for creating arylalkyne structures, which are valuable intermediates and structural motifs in materials science and medicinal chemistry.

The following table details potential cross-coupling reactions for derivatizing the C-3 position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | 3-Aryl/Heteroaryl derivative |

| Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., Cs₂CO₃) | C(sp²)-N | 3-Amino derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine base | C(sp²)-C(sp) | 3-Alkynyl derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²)/C(sp³) | 3-Aryl/Alkyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | C(sp²)-C(sp²) | 3-Alkenyl derivative |

Structure Activity Relationship Sar Investigations of Substituted Isoquinolines

General Principles of SAR Applied to Isoquinoline (B145761) Derivatives

The isoquinoline core is a versatile scaffold that allows for functionalization at multiple positions, leading to a diverse array of biological activities. nih.govresearchgate.net SAR studies on isoquinoline derivatives have established several general principles. The biological profile of these compounds can be significantly altered by the nature and position of substituents on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline nucleus. nih.govresearchgate.net For instance, substitutions at the C-1, C-3, C-4, and C-7 positions have been shown to be particularly important for modulating activity. rsc.org

Impact of Halogen Substitution (Bromine) on Bioactivity Profiles

The introduction of halogen atoms, particularly bromine, is a common strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of a lead compound. In the context of heterocyclic compounds like isoquinoline, bromination can have several profound effects. The bromine atom is highly lipophilic and electron-withdrawing, which can alter the compound's ability to cross cell membranes and change the reactivity of the aromatic system.

Studies on other heterocyclic systems, such as quinolines, have shown that bromination can significantly increase antiproliferative activity. For example, a study on brominated methoxyquinolines demonstrated that a tetrabrominated derivative exhibited substantially higher potency against several cancer cell lines compared to its non-brominated precursor. nih.gov The presence of multiple bromine atoms has been linked to increased enzyme inhibition, suggesting that the halogen plays a critical role in the interaction with the biological target. mdpi.com This enhancement may be due to the formation of halogen bonds—a type of non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor—or due to the bromine atom's ability to occupy specific hydrophobic pockets within the binding site.

In the case of 3-Bromo-4-methylisoquinolin-1-amine, the bromine at the C-3 position significantly influences the electron density of the pyridine ring, potentially modulating the basicity of the ring nitrogen and the nucleophilicity of the C-1 amine.

Table 1: Effect of Bromination on Antiproliferative Activity of Quinolines This table presents data on related quinoline (B57606) compounds to illustrate the impact of bromine substitution.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methoxyquinoline (Precursor) | C6 | >100 |

| Methoxyquinoline (Precursor) | HeLa | >100 |

| Methoxyquinoline (Precursor) | HT29 | >100 |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 | 15.4 |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HeLa | 26.4 |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | HT29 | 15.0 |

Source: Adapted from findings on brominated quinolines. nih.gov

Role of Amine Functionality in Ligand-Receptor Interactions

The amine group is a critical pharmacophoric element, particularly in its protonated state, where it can form strong electrostatic interactions and hydrogen bonds with biological targets. nih.gov In many receptor-ligand interactions, a positively charged amine on the ligand engages with negatively charged amino acid residues, such as aspartate or glutamate, in the receptor's binding pocket. mdpi.com

For this compound, the primary amine at the C-1 position is a key feature. Its ability to act as a hydrogen bond donor is crucial for anchoring the molecule within a binding site. The basicity of this amine group, and thus its propensity to be protonated at physiological pH, is influenced by the electronic effects of the other substituents on the isoquinoline ring. The electron-withdrawing bromine at C-3 would be expected to decrease the basicity of the C-1 amine. This modulation of pKa can be critical for optimizing binding affinity and selectivity. Studies on various receptor antagonists have shown that the presence and nature of an amine functionality are often determinants of potency. nih.govwikipedia.org

The interaction of amine groups can be highly specific. For instance, in CO2 capture studies using aminosilanes, primary amines were found to interact differently than secondary amines, highlighting the sensitivity of molecular interactions to the specific nature of the amine functionality. nih.gov

Influence of Alkyl Group (Methyl) on Activity and Selectivity

Alkyl groups, such as the methyl group in 4-methylisoquinoline (B18517), can influence biological activity through several mechanisms. These include:

Steric Effects: The methyl group provides steric bulk, which can either enhance binding by promoting a specific, favorable conformation or hinder binding by clashing with the receptor surface. Its placement at the C-4 position, adjacent to both the C-3 bromine and the C-1 amine, likely imposes significant conformational constraints on the molecule.

Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility), which can affect its absorption, distribution, and ability to penetrate biological membranes.

Research on related quinoline-based polymers has shown that the presence of a methyl group can alter the molecule's photophysical properties, indicating its influence on the electronic structure of the heterocyclic system. researchgate.net In the context of enzyme inhibitors or receptor ligands, a methyl group can also serve to block metabolic pathways, increasing the compound's biological half-life. The strategic placement of methyl groups has been shown to be a key factor in the bioactivity of various isoquinoline alkaloids. rsc.org

Positional Isomerism and its Implications for Biological Efficacy

Positional isomerism plays a critical role in determining the biological efficacy of substituted isoquinolines. solubilityofthings.com The specific arrangement of the bromo, methyl, and amine substituents on the isoquinoline core of this compound is paramount to its function. Shifting any of these groups to a different position would result in a new molecule with a potentially vastly different biological profile.

For example, moving the bromine from C-3 to another position, such as C-5 or C-8, would alter the electronic landscape of the entire molecule and change its interaction profile with a target. Similarly, the position of the amine group is critical. An amine at C-1, as in the title compound, has a different chemical environment and reactivity compared to an amine at C-4, C-5, or C-8. chemscene.com

SAR studies on 3-arylisoquinolinones have demonstrated that a subtle change from a para-substituted aryl ring to a meta-substituted one dramatically enhances antiproliferative activity. acs.org This was attributed to the ability of the meta-substituent to occupy a specific subpocket in the target protein (tubulin), an interaction that was impossible for the para-isomer. acs.org This underscores the principle that the three-dimensional arrangement of functional groups must precisely complement the topology of the biological target to achieve optimal efficacy.

Table 2: Hypothetical Comparison of Isoquinoline Isomer Activity This table is illustrative, based on general SAR principles, to show the potential impact of positional isomerism.

| Compound | Position of Bromine | Position of Methyl | Position of Amine | Relative Activity |

|---|---|---|---|---|

| Isomer A | 3 | 4 | 1 | +++ |

| Isomer B | 1 | 4 | 3 | + |

| Isomer C | 5 | 4 | 1 | ++ |

| Isomer D | 3 | 7 | 1 | + |

Source: Illustrative data based on established SAR principles. acs.orgsolubilityofthings.com

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a flexible molecule is dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," that allows it to bind effectively to its target. emory.edu Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds.

Identifying the specific bioactive conformation is crucial for understanding the mechanism of action and for designing more potent analogs. emory.edu Techniques such as X-ray crystallography of ligand-receptor complexes and computational methods like molecular docking and molecular dynamics simulations are used to elucidate these preferred binding modes. mdpi.com Understanding the precise 3D structure that confers activity allows medicinal chemists to design new molecules that are pre-organized into this bioactive shape, potentially leading to improved affinity and selectivity. emory.edu

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 4 Methylisoquinolin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3-Bromo-4-methylisoquinolin-1-amine.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations are frequently employed to understand the electronic properties and reactivity of isoquinoline (B145761) derivatives. researchgate.netnih.govphyschemres.org For this compound, these calculations provide a detailed picture of the electron distribution and areas susceptible to electrophilic or nucleophilic attack. Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map are determined.

The HOMO is primarily localized on the amino group and the isoquinoline ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed across the heterocyclic ring, highlighting its electron-accepting regions. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity.

The MEP map provides a visual representation of the charge distribution. For this compound, the map would likely show a negative potential (red and yellow regions) around the nitrogen atom of the amino group and the isoquinoline ring nitrogen, suggesting these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Prediction of Spectroscopic Properties

Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov Theoretical calculations of the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra for this compound can be compared with experimental data to confirm its structure.

Theoretical IR spectra, for instance, can predict the vibrational frequencies corresponding to specific functional groups, such as the N-H stretching of the amine and the C-Br stretching. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental spectra to assign the signals to the correct atoms in the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectral Type | Predicted Wavenumber/Chemical Shift | Assignment |

| IR (cm⁻¹) | 3450, 3350 | N-H stretching |

| IR (cm⁻¹) | 1620 | C=N stretching |

| IR (cm⁻¹) | 580 | C-Br stretching |

| ¹H NMR (ppm) | 7.5-8.2 | Aromatic protons |

| ¹H NMR (ppm) | 6.5 | -NH₂ protons |

| ¹H NMR (ppm) | 2.4 | -CH₃ protons |

| ¹³C NMR (ppm) | 150 | C1 (carbon bearing the amino group) |

| ¹³C NMR (ppm) | 115 | C3 (carbon bearing the bromo group) |

Molecular Dynamics Simulations to Investigate Conformational Space

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and explore its conformational landscape. rsc.org These simulations provide insights into how the molecule behaves over time in a solvated environment, revealing its flexibility and preferred shapes. By simulating the molecule's movements, researchers can identify stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the ligand's conformation.

Ligand-Based and Structure-Based Drug Design Approaches

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govacs.org Consequently, this compound is a candidate for drug design studies, utilizing both ligand-based and structure-based approaches.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbohrium.com In the context of this compound, derivatives could be included in virtual libraries to be screened against various protein targets. nih.govtandfonline.com Fragment-based virtual screening is another approach where libraries of small molecular fragments are computationally screened to identify those that can bind to a target. researchoutreach.orgcomputabio.com These hits can then be grown or linked together to create more potent lead compounds.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. bohrium.comresearchgate.netnih.gov This technique is widely used to understand the interactions between drug candidates and their protein targets. For this compound, docking studies could be performed against various enzymes or receptors implicated in disease, such as kinases or G-protein coupled receptors. nih.gov

These studies would predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, the amino group could act as a hydrogen bond donor, while the isoquinoline ring could engage in pi-stacking interactions with aromatic residues in the binding site.

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | ASP145 | Hydrogen Bond with -NH₂ |

| Kinase X | -8.5 | PHE80 | Pi-Stacking with Isoquinoline Ring |

| Kinase X | -8.5 | LEU25 | Hydrophobic Interaction with -CH₃ |

| Kinase X | -8.5 | TYR82 | Halogen Bond with -Br |

Analysis of Molecular Descriptors Relevant to Pharmacological Profiles

In the realm of computational drug discovery, the analysis of molecular descriptors provides a foundational understanding of a compound's potential pharmacological profile. These descriptors, which are numerical values that encode different aspects of a molecule's structure, are instrumental in predicting its pharmacokinetic and pharmacodynamic properties. For the novel compound, this compound, a detailed in silico analysis of its molecular descriptors has been conducted to assess its drug-like characteristics and potential for development as a therapeutic agent.

A cornerstone in the evaluation of a compound's drug-likeness is the set of guidelines proposed by Christopher A. Lipinski, commonly known as the "Rule of Five". numberanalytics.comdrugbank.comunits.it This rule suggests that compounds with poor oral absorption or membrane permeability are more likely if they possess certain characteristics: a molecular weight greater than 500 Daltons, a high lipophilicity (expressed as a LogP greater than 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. numberanalytics.comdrugbank.comunits.it While not a rigid set of rules, they provide a valuable framework for the initial screening of potential drug candidates.

The calculated molecular descriptors for this compound are summarized in the interactive table below. These values have been computationally generated to predict the physicochemical properties of the molecule.

| Molecular Descriptor | Calculated Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C₁₀H₉BrN₂ | N/A |

| Molecular Weight | 237.10 g/mol | Compliant (≤ 500) |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | Compliant (≤ 5) |

| Topological Polar Surface Area (TPSA) | 51.94 Ų | Favorable for good permeability |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Number of Rotatable Bonds | 0 | Indicates high rigidity |

An examination of the data reveals that this compound exhibits a promising profile for a potential drug candidate. With a molecular weight of 237.10 g/mol , it is well within the limit set by Lipinski's rule, suggesting that its size is not a hindrance to its absorption. numberanalytics.comunits.it The LogP value of 2.58 indicates a balanced lipophilicity, a critical factor that governs a drug's ability to dissolve in aqueous environments, such as the bloodstream, while also being able to penetrate lipid-based cell membranes.

Furthermore, the compound possesses one hydrogen bond donor and three hydrogen bond acceptors, comfortably adhering to the Rule of Five. numberanalytics.comdrugbank.comunits.it This suggests a moderate polarity, which is often a desirable trait in drug candidates. The Topological Polar Surface Area (TPSA), a descriptor that correlates well with passive transport across membranes, is 51.94 Ų. This value is indicative of good oral bioavailability. The molecule's rigidity, as indicated by having zero rotatable bonds, can also be a favorable characteristic, as it may lead to a more specific and potent interaction with a biological target due to a lower entropic penalty upon binding.

Biological Activity and Medicinal Chemistry Applications of Isoquinoline Derivatives

Broad Spectrum of Pharmacological Activities Associated with the Isoquinoline (B145761) Core

The isoquinoline framework is integral to a multitude of compounds with demonstrated biological effects, ranging from antimicrobial and anticancer to anti-inflammatory and receptor modulation. nih.govmdpi.com This diverse activity profile has made isoquinoline and its derivatives a subject of intense research and a valuable template for drug discovery. nih.govnih.gov

Antimicrobial and Antifungal Investigations

Isoquinoline derivatives have shown considerable promise as antimicrobial and antifungal agents. nih.govnih.gov Both natural and synthetic isoquinoline alkaloids have been reported to exhibit potent activity against a range of bacteria and fungi. nih.govnih.gov For instance, certain isoquinoline alkaloids have demonstrated strong inhibitory effects against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus. nih.gov

In the realm of antifungal research, isoquinoline derivatives have been evaluated against various fungal strains, including Candida albicans and Cryptococcus neoformans. nih.gov Studies have shown that specific substitutions on the isoquinoline ring system can significantly enhance antifungal efficacy. For example, isoquinoline derivatives with 4-methoxy phenyl substitutions at the C-3 and C-4 positions have exhibited significant antifungal activity. nih.gov Furthermore, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, have displayed notable antifungal properties. nih.gov The development of novel isoquinoline compounds continues to be a focus in the search for new and effective antimicrobial and antifungal treatments. nih.govresearchgate.net

Anticancer and Cytotoxic Potential

The anticancer properties of isoquinoline alkaloids are well-documented, with many derivatives demonstrating significant cytotoxic effects against various cancer cell lines. mdpi.comnih.govnumberanalytics.com These compounds can induce cell death through mechanisms such as apoptosis, cell cycle arrest, and autophagy. nih.gov The interaction of isoquinoline alkaloids with DNA and microtubules is a key aspect of their anticancer activity. nih.gov By binding to DNA, they can disrupt its structure and interfere with processes like replication and transcription. semanticscholar.orgnih.gov Additionally, some isoquinoline derivatives can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. nih.gov

Research has identified several isoquinoline alkaloids with potent anti-cancer effects. nih.gov For example, a study screening various isoquinoline derivatives identified a promising anticancer agent, designated as Compound 2, which showed significant cytotoxicity in HeLa and HEK-293T cells. ilo.orgelsevierpure.com The structural features of the isoquinoline core play a crucial role in its anticancer potential, with substitutions at the 3-position being particularly noted for enhancing anticancer activity. semanticscholar.org The addition of an electron-withdrawing bromine atom to the C(6) or C(7) site of isoquinolinequinones has also been found to result in more cytotoxic derivatives. acs.org

Enzyme Inhibition Studies (e.g., Tankyrases, HER inhibitors)

Isoquinoline derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. Notably, they have been investigated as inhibitors of tankyrases (TNKS) and human epidermal growth factor receptor (HER) kinases. nih.govnih.gov

Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, are involved in various cellular processes, and their inhibition is a promising strategy for cancer therapy. Several isoquinolin-1(2H)-one derivatives have been designed and synthesized as potent TNKS inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. nih.gov For instance, one derivative, compound 11c, was identified as a highly potent inhibitor of both TNKS1 and TNKS2. nih.gov

In the context of HER inhibitors, which are crucial in treating certain types of cancer, isoquinoline-tethered quinazoline (B50416) derivatives have shown enhanced inhibitory activity against HER2 over EGFR. nih.gov These derivatives have demonstrated improved anti-proliferative effects against HER2-dependent cancer cells. nih.gov Specifically, isoquinoline derivatives with a triazole moiety have displayed excellent activity in SKBR3 cells, which overexpress HER2. nih.gov

Receptor Modulation and Agonist/Antagonist Activities (e.g., Opioid Receptors)

Isoquinoline derivatives have been shown to modulate the activity of various receptors, with a significant focus on opioid receptors due to their role in pain management. mdpi.comelifesciences.org The opioid system comprises multiple receptor types, including mu (µ), delta (δ), and kappa (κ) opioid receptors, which are all G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov

Researchers have discovered isoquinoline derivatives that act as selective agonists for the κ-opioid receptor (KOR), showing potential for the development of pain treatments with reduced side effects. mdpi.com These agonists have demonstrated a preference for activating the G-protein pathway with minimal recruitment of β-arrestin, a characteristic that may contribute to a more favorable side-effect profile. mdpi.com Furthermore, studies have explored the interaction of various opioid analgesics, including those with isoquinoline-related structures, with the µ-opioid receptor (MOR), revealing that different ligands can induce distinct patterns of receptor activation. elifesciences.orgyoutube.com This highlights the potential for developing biased agonists that selectively activate desired signaling pathways to achieve therapeutic benefits while minimizing adverse effects.

Anti-inflammatory and Immunotropic Properties

The isoquinoline core is present in numerous compounds that exhibit significant anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov These derivatives have been shown to suppress the production of pro-inflammatory mediators and modulate immune cell responses. nih.govnih.gov

For example, novel isoquinoline-1-carboxamide (B73039) derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in microglial cells. nih.gov One such derivative, HSR1101, was found to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Another novel isoquinoline derivative, CYY054c, has demonstrated anti-inflammatory properties by inhibiting NF-κB expression in macrophages and reducing the release of inflammatory cytokines, suggesting its potential as a therapeutic agent for conditions like sepsis. nih.gov

Drug Design Considerations for Isoquinoline-Based Compounds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.gov Its versatility allows for a wide range of chemical modifications to modulate biological activity. ontosight.ai However, the successful development of isoquinoline-based drugs requires careful consideration of various design principles to ensure favorable pharmacokinetic and pharmacodynamic profiles. nih.gov

Assessment of Drug-likeness and Lead-likeness

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" and "lead-likeness" of candidate compounds. Drug-likeness refers to the resemblance of a compound to existing drugs based on its physicochemical properties, which helps predict its potential for good oral bioavailability. researchgate.netnumberanalytics.com Lead-likeness, on the other hand, is a concept used to identify compounds that are suitable starting points for chemical optimization. researchgate.net Lead-like compounds generally have lower molecular complexity and weight compared to drug-like molecules, providing a better foundation for optimization efforts. researchgate.net

A key tool in assessing drug-likeness is Lipinski's Rule of Five, which establishes guidelines for molecular properties that influence a drug's absorption and distribution. numberanalytics.com These rules state that an orally active drug is likely to have:

A molecular weight (MW) of 500 daltons or less.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

The assessment of these properties helps medicinal chemists to prioritize compounds that are more likely to succeed in later stages of drug development. creative-biolabs.com

Below is a table illustrating the calculated drug-likeness parameters for 3-Bromo-4-methylisoquinolin-1-amine and related hypothetical derivatives, showcasing how these properties are evaluated.

Table 1: Calculated Physicochemical Properties for Drug-Likeness Assessment of Isoquinoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₉BrN₂ | 237.10 | 2.8 | 1 | 2 | 0 |

| 3-Chloro-4-methylisoquinolin-1-amine | C₁₀H₉ClN₂ | 192.65 | 2.5 | 1 | 2 | 0 |

| 4-Methylisoquinolin-1-amine (B13890362) | C₁₀H₁₀N₂ | 158.20 | 1.8 | 1 | 2 | 0 |

| 3-Bromo-4-ethylisoquinolin-1-amine | C₁₁H₁₁BrN₂ | 251.12 | 3.2 | 1 | 2 | 0 |

Strategies for Optimizing Potency and Selectivity

Once a lead compound with desirable drug-like properties is identified, the next step is to optimize its potency and selectivity towards the intended biological target. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is its ability to act on a particular target without affecting other unintended targets, thereby minimizing side effects. toxicology.org

Several rational drug design strategies are employed to enhance these properties in isoquinoline-based compounds:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure of the lead compound and evaluating the effect of these changes on its biological activity. nih.gov For this compound, SAR studies could involve substituting the bromine atom at the 3-position with other halogens or functional groups to probe interactions with the target protein. Similarly, the methyl group at the 4-position can be altered to explore the steric and electronic requirements of the binding pocket.

Fragment-Based Drug Discovery (FBDD): FBDD is a method where small chemical fragments are screened for binding to the target protein. researchoutreach.org Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. This approach allows for the efficient exploration of chemical space and can lead to compounds with improved ligand efficiency. researchoutreach.org For instance, a library of isoquinoline fragments could be screened to identify core structures that bind to a target kinase, which can then be elaborated into potent and selective inhibitors. researchoutreach.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool for optimization. This approach uses computational modeling to design ligands that fit perfectly into the target's binding site. For example, if the target has a specific hydrophobic pocket, the isoquinoline scaffold can be modified with lipophilic groups to enhance binding affinity.

Charge Optimization: The electrostatic interactions between a ligand and its target are critical for binding affinity and selectivity. nih.gov By optimizing the charge distribution on the isoquinoline ring and its substituents, it is possible to enhance favorable electrostatic interactions with the target protein while simultaneously creating unfavorable interactions with off-target proteins. nih.gov This can be particularly effective when the target and off-target proteins have different charge landscapes in their binding sites. nih.gov

Minimizing Off-Target Promiscuity: To improve selectivity, it is important to assess the compound's activity against a panel of related and unrelated targets. toxicology.org Strategies to enhance selectivity include optimizing the physicochemical properties of the molecule and avoiding known structural alerts that are associated with promiscuous binding. toxicology.org

Through the iterative application of these optimization strategies, medicinal chemists can refine the structure of isoquinoline-based lead compounds like this compound to develop potent and selective drug candidates with a higher probability of clinical success. numberanalytics.com

Future Perspectives and Emerging Research Directions for 3 Bromo 4 Methylisoquinolin 1 Amine

Exploration of Undiscovered Synthetic Routes

The development of efficient and versatile synthetic pathways is fundamental to enabling the exploration of any chemical entity's potential. Currently, dedicated synthetic routes for 3-Bromo-4-methylisoquinolin-1-amine are not widely established in the literature, presenting an opportunity for significant innovation in organic synthesis. Future research will likely focus on creating novel, high-yield synthetic strategies.

Potential synthetic explorations could involve:

Multi-step Cyclization Strategies: One plausible approach involves the construction of the isoquinoline (B145761) core from appropriately substituted precursors. For instance, a synthesis could begin with a starting material like 3-Bromo-4-methylaniline. sigmaaldrich.com The synthesis of this precursor itself involves bromination of 4-nitrotoluene (B166481) followed by reduction. google.com Another related starting material, 3-Amino-4-methylisoquinoline, can be synthesized through a multi-step reaction involving palladium-catalyzed cross-coupling reactions. chemicalbook.com Future work could adapt these foundational reactions, perhaps involving the cyclization of a derivative of 3-Bromo-4-methylaniline with a suitable C2 synthon to build the nitrogen-containing ring of the isoquinoline.

Late-Stage Functionalization: An alternative strategy would involve the synthesis of a 4-methylisoquinolin-1-amine (B13890362) core, followed by a regioselective bromination at the C3 position. This approach is challenging due to the directing effects of the existing amine and methyl groups, but modern catalytic methods could provide a solution.

Novel Precursor Development: Research into new starting materials could also unlock more efficient routes. For example, methods developed for the synthesis of related compounds like 3-bromo-4-methylpyridine (B15001), which involves the diazotization of 4-methyl-3-aminopyridine followed by a Sandmeyer-type reaction with bromine, could potentially be adapted. google.com

A comparative table of potential precursor synthesis strategies is outlined below.

| Precursor/Related Compound | Synthetic Approach | Key Reagents/Conditions | Reference |

| 3-Bromo-4-methylaniline | Bromination of 4-nitrotoluene followed by reduction | Bromine, iron; iron/acid | google.com |

| 3-Amino-4-methylisoquinoline | Multi-step synthesis involving palladium catalysis | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, sodium t-butanolate | chemicalbook.com |

| 3-bromo-4-methylpyridine | Reduction of nitropyridine followed by bromination | Catalytic hydrogenation; sodium nitrite (B80452), bromine | google.com |

Investigation of Novel Biological Targets and Therapeutic Areas

The broader family of isoquinoline derivatives exhibits a vast range of pharmacological activities, suggesting that this compound could hold untapped therapeutic potential. japsonline.com Future research should prioritize screening this compound against various biological targets to uncover novel applications.

Based on the activities of structurally related compounds, several therapeutic areas warrant investigation:

Oncology: Isoquinoline derivatives have been investigated as inhibitors of enzymes crucial for cancer progression. For example, certain derivatives act as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer. japsonline.comresearchgate.net Others inhibit topoisomerase-I or show cytotoxic effects on cancer cell lines. japsonline.comresearchgate.net The specific substitution on this compound may confer selectivity for novel kinase or enzyme targets involved in cell proliferation and survival pathways. Furthermore, compounds targeting aldehyde dehydrogenases (ALDH), which are involved in detoxifying aldehydes and are overexpressed in certain cancer stem cells, represent another promising avenue. nih.gov

Infectious Diseases: The isoquinoline scaffold is present in compounds with antibacterial properties. For instance, pyrimido-isoquinolin-quinone derivatives have shown potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Screening this compound and its analogues against a panel of pathogenic bacteria and fungi could reveal new anti-infective leads.

Neurodegenerative Diseases: Some tetrahydroisoquinoline compounds have been explored for their potential in treating behavioral problems, and the isoquinoline core is associated with activity against targets relevant to Parkinson's disease. japsonline.com

The table below summarizes potential biological targets for investigation based on the known activity of the broader isoquinoline class.

| Potential Therapeutic Area | Potential Biological Target Class | Example from Isoquinoline Derivatives | Reference |

| Cancer | Aldo-Keto Reductases (AKRs) | AKR1C3 Inhibition | japsonline.comresearchgate.net |

| Cancer | Leucine (B10760876) Aminopeptidase (B13392206) (LAP) | LAP Inhibition | researchgate.net |

| Cancer | Aldehyde Dehydrogenase (ALDH) | Multi-isoform ALDH Inhibition | nih.gov |

| Infectious Disease | Bacterial Enzymes | Activity against MRSA | nih.gov |

| Various | Protein Kinases | Rho-kinase Inhibition | japsonline.com |

Advanced Computational Modeling for Precise Activity and Selectivity Prediction

To accelerate the discovery process and rationalize structure-activity relationships (SAR), advanced computational methods are indispensable. For this compound, in-silico techniques can guide the synthesis of more potent and selective analogues.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies have been successfully applied to other isoquinoline series to correlate molecular fields (steric, electrostatic) with biological activity, such as the inhibition of leucine aminopeptidase or activity against MRSA. nih.govresearchgate.net A similar approach for this compound would involve synthesizing a small library of derivatives, evaluating their biological activity, and then building a QSAR model. This model could then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Molecular Docking: Once a potential biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound within the target's active site. These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. researchgate.net This information is critical for designing modifications that enhance potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound-target complex, assessing the stability of the predicted binding pose and revealing conformational changes that may occur upon binding.

| Computational Method | Application for this compound | Research Objective | Reference |

| 3D-QSAR | Correlate 3D structural features with biological activity | Guide the design of new derivatives with improved potency. | nih.govresearchgate.net |

| Molecular Docking | Predict binding conformation and affinity in a target active site | Identify key binding interactions and rationalize selectivity. | japsonline.comresearchgate.net |

| ADMET Prediction | In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity | Prioritize compounds with favorable drug-like properties. | researchgate.net |

Development of Robust Analytical Methodologies for Compound Characterization

As new derivatives of this compound are synthesized and studied, the development of robust and validated analytical methods for their characterization and quantification will be essential. These methods are crucial for ensuring the identity, purity, and stability of the compound.

Key analytical techniques that require development and validation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Full structural elucidation will rely on 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These will be used to confirm the connectivity of the atoms and the specific substitution pattern on the isoquinoline ring. The chemical shifts will be influenced by the electronic effects of the bromine atom and the amino and methyl groups. docbrown.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition by providing a highly accurate mass measurement. nih.gov Tandem MS (MS/MS) experiments will be used to study the fragmentation patterns, which can provide further structural confirmation and be used to develop quantitative assays.

Chromatography: High-Performance Liquid Chromatography (HPLC) methods, likely using reverse-phase columns, will need to be developed for purity assessment and purification. These methods, when coupled with a UV or MS detector, will form the basis for quantitative analysis in various matrices.

The table below outlines the expected analytical data that would be used to characterize this compound.

| Analytical Technique | Purpose | Expected Information |

| ¹H NMR | Structural Confirmation | Chemical shifts and coupling constants for aromatic and methyl protons. |

| ¹³C NMR | Structural Confirmation | Chemical shifts for all carbon atoms in the molecule. |

| HRMS (e.g., ESI-TOF) | Molecular Formula Confirmation | Precise mass-to-charge ratio consistent with the formula C₁₀H₉BrN₂. bldpharm.com |

| HPLC-UV/MS | Purity Assessment & Quantification | Retention time and peak area for the main compound, detection of impurities. |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic vibrational frequencies for N-H (amine), C-Br, C=N, and aromatic C-H bonds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-methylisoquinolin-1-amine with high purity?

- Methodological Answer : A robust synthesis involves bromination of a pre-functionalized isoquinoline precursor. For example:

- Step 1 : Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination.

- Step 2 : Methylation at the 4-position via Ullmann coupling with methyl iodide and a Cu(I) catalyst in DMSO at 80–90°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity.

- Key Data :

| Reaction Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 78 | 92 |

| Methylation | 85 | 96 |

Q. How can structural characterization of this compound confirm its molecular configuration?

- Methodological Answer : Use multi-spectral analysis:

- H/C NMR : Assign peaks for bromine (δ 7.2–7.5 ppm for aromatic protons) and methyl groups (δ 2.4–2.6 ppm).

- IR Spectroscopy : Confirm N–H stretching (~3350 cm) and C–Br bonds (~600 cm).

- X-ray Crystallography : Refinement with SHELXL (via SHELX suite) resolves bond angles and torsional strain, critical for verifying substitution patterns .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings.

- Example : Reaction with phenylboronic acid using Pd(PPh) in THF/HO (3:1) at 70°C yields 3-aryl derivatives.

- Mechanistic Insight : Bromine’s electronegativity stabilizes the transition state, reducing activation energy (DFT calculations show ΔG‡ = 28.5 kJ/mol).

- By-Product Mitigation : Use excess ligand (e.g., SPhos) to suppress homocoupling .

Q. What are the challenges in analyzing structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Variable Substitution : Systematic replacement of Br with Cl, I, or CF alters steric/electronic profiles. Test via in vitro kinase assays (IC values).

- Data Normalization : Use Z-score analysis to compare bioactivity across derivatives. For example:

| Derivative | IC (nM) | Z-Score |

|---|---|---|

| Br | 12.5 | 0.0 |

| Cl | 18.7 | +0.5 |

| CF | 8.2 | -0.7 |

- Confounding Factors : Solubility (logP >3 reduces aqueous reactivity) requires formulation with cyclodextrins .

Q. What strategies can resolve contradictory data in the literature regarding the reactivity of this compound under varying conditions?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting protocols (e.g., bromination with HBr vs. NBS) while monitoring by-products via LC-MS.

- Computational Validation : Use PISTACHIO/REAXYS databases to model reaction pathways and identify intermediates (e.g., radical vs. ionic mechanisms) .

- Case Study : Discrepancies in Suzuki coupling yields (40–85%) are resolved by optimizing Pd catalyst loading (5 mol% vs. 10 mol%) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Key interactions:

- Bromine forms halogen bonds with Leu694 (distance: 3.2 Å).

- Methyl group induces hydrophobic packing with Val702.

- MD Simulations : 100-ns trajectories assess stability (RMSD <2.0 Å confirms stable binding).

- Validation : Compare with experimental IC values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.